molecular formula C14H12ClN3O B14878840 2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

Cat. No.: B14878840
M. Wt: 273.72 g/mol
InChI Key: NZNMMSPWHDDYAA-UHFFFAOYSA-N
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Description

2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure through various bond-forming reactions, such as carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine lies in its specific substitution pattern and the presence of the 4-chloro-3-methylphenoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyrimidine derivatives .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H12ClN3O/c1-10-7-12(3-4-13(10)15)19-9-11-8-18-6-2-5-16-14(18)17-11/h2-8H,9H2,1H3

InChI Key

NZNMMSPWHDDYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CN3C=CC=NC3=N2)Cl

Origin of Product

United States

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